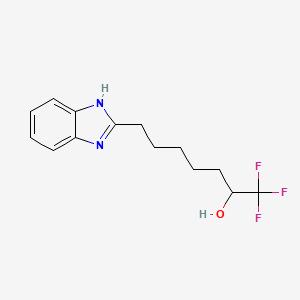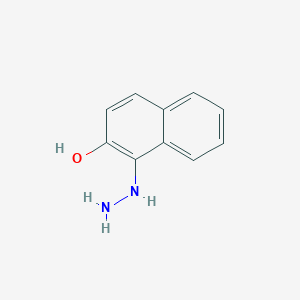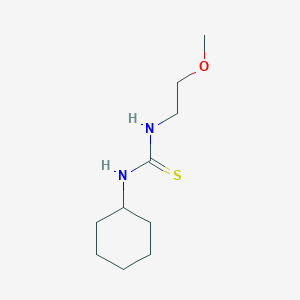![molecular formula C17H15Cl2NO4 B12447502 2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid](/img/structure/B12447502.png)
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]BENZOIC ACID is a synthetic organic compound known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to a butanamido group that is further connected to a dichlorophenoxy group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]BENZOIC ACID typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol.
Esterification: The 2,4-dichlorophenol is then esterified with butyric acid to form 2,4-dichlorophenoxybutyric acid.
Amidation: The final step involves the amidation of 2,4-dichlorophenoxybutyric acid with benzoic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂) are commonly employed.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, amines, and substituted phenoxy compounds.
科学的研究の応用
2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to oxidative stress, inflammation, and cell proliferation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenoxyacetic Acid: A widely used herbicide with similar structural features but different functional groups.
2,4-Dichlorophenoxybutyric Acid: Shares the dichlorophenoxy moiety but differs in the length and nature of the carbon chain.
Uniqueness
2-[4-(2,4-DICHLOROPHENOXY)BUTANAMIDO]BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C17H15Cl2NO4 |
|---|---|
分子量 |
368.2 g/mol |
IUPAC名 |
2-[4-(2,4-dichlorophenoxy)butanoylamino]benzoic acid |
InChI |
InChI=1S/C17H15Cl2NO4/c18-11-7-8-15(13(19)10-11)24-9-3-6-16(21)20-14-5-2-1-4-12(14)17(22)23/h1-2,4-5,7-8,10H,3,6,9H2,(H,20,21)(H,22,23) |
InChIキー |
WQIVPSBEHPRBSK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
溶解性 |
>55.2 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Methyl 4-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinyl}-4-oxobutanoate](/img/structure/B12447453.png)
![5-methyl-2-[2-(trifluoromethoxy)phenyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12447455.png)
![N-[4-(6-Methoxy-benzothiazol-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12447470.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide](/img/structure/B12447471.png)
![2,2-diphenyl-N-[(pyridin-3-ylmethyl)carbamothioyl]acetamide](/img/structure/B12447474.png)

![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12447484.png)
![[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] decanoate](/img/structure/B12447491.png)


![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
